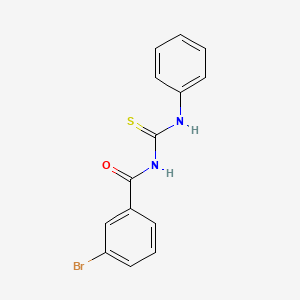
N-(anilinocarbonothioyl)-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(anilinocarbonothioyl)-3-bromobenzamide, commonly known as BTB-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTB-1 is a synthetic compound that belongs to the class of thioamide derivatives. It has been found to exhibit promising biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of BTB-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. Studies have suggested that BTB-1 may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It may also inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
BTB-1 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It may also modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
BTB-1 has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, there are also some limitations to its use. It is a highly reactive compound and can be toxic at high concentrations. It also has low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on BTB-1. One area of interest is the development of new derivatives of BTB-1 that exhibit improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of BTB-1 and its effects on various signaling pathways and enzymes. Additionally, studies are needed to determine the efficacy of BTB-1 in animal models of cancer and other diseases.
Synthesis Methods
BTB-1 can be synthesized through a multi-step process that involves the reaction of 3-bromobenzoyl chloride with aniline followed by the reaction of the resulting product with carbon disulfide and potassium hydroxide. The final product is obtained through the reaction of the intermediate product with thionyl chloride.
Scientific Research Applications
BTB-1 has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of cancer research. Studies have shown that BTB-1 exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
3-bromo-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUCJFSCHBGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90981152 |
Source


|
| Record name | 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6392-21-8 |
Source


|
| Record name | 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

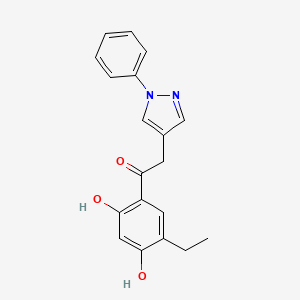
![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
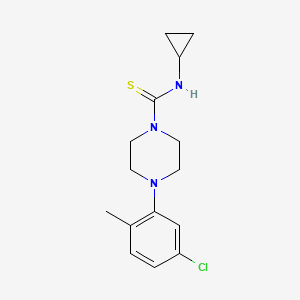
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
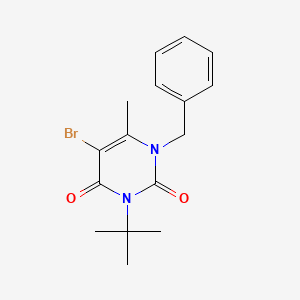

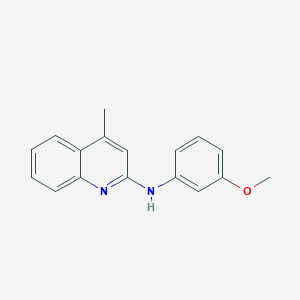
![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)
![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)
